6-Chloro-7H-dibenzo[c,g]carbazole
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of 7H-dibenzo[c,g]carbazole. The reaction conditions for this process often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an appropriate solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Chloro-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
6-Chloro-7H-dibenzo[c,g]carbazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have shown that derivatives of 7H-dibenzo[c,g]carbazole can interact with biological macromolecules, making them useful in biochemical research.
Mechanism of Action
The mechanism of action of 6-Chloro-7H-dibenzo[c,g]carbazole involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 . This interaction leads to the metabolic activation of the compound, resulting in the formation of reactive intermediates that can bind to DNA and other cellular macromolecules. The primary site of metabolism is the C5 position, where electrophilic addition-rearrangement reactions occur . These reactions can lead to the formation of DNA adducts, which are associated with carcinogenicity.
Comparison with Similar Compounds
6-Chloro-7H-dibenzo[c,g]carbazole can be compared with other similar compounds, such as:
7H-Dibenzo[c,g]carbazole: The parent compound, which lacks the chlorine substituent.
3,4,5,6-Dibenzocarbazole: Another derivative with different substitution patterns, which may exhibit different chemical and biological properties.
7-Aza-7H-dibenzo[c,g]fluorene: A structurally related compound with a nitrogen atom in the fluorene ring, used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological systems.
Properties
Molecular Formula |
C20H12ClN |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
10-chloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12ClN/c21-16-11-13-6-2-4-8-15(13)19-18-14-7-3-1-5-12(14)9-10-17(18)22-20(16)19/h1-11,22H |
InChI Key |
URKXCXJUXQOFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC5=CC=CC=C54)Cl |
Origin of Product |
United States |
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